N,N'-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide)
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Overview
Description
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
The synthesis of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) typically involves the condensation of 2,3-diaminophenazine with 5-chloro-2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes . Major products formed from these reactions include various substituted phenazine derivatives with potential biological activities .
Scientific Research Applications
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their activity and leading to cell death. In the case of its antimicrobial activity, the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity .
Comparison with Similar Compounds
N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity against a wide range of pathogens.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial and cytotoxic properties.
Clofazimine: An antituberculosis agent with a similar phenazine structure, used in the treatment of leprosy.
The uniqueness of N,N’-(Phenazine-2,3-diyl)bis(5-chloro-2-methoxybenzamide) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Properties
CAS No. |
108112-57-8 |
---|---|
Molecular Formula |
C28H20Cl2N4O4 |
Molecular Weight |
547.4 g/mol |
IUPAC Name |
5-chloro-N-[3-[(5-chloro-2-methoxybenzoyl)amino]phenazin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C28H20Cl2N4O4/c1-37-25-9-7-15(29)11-17(25)27(35)33-23-13-21-22(32-20-6-4-3-5-19(20)31-21)14-24(23)34-28(36)18-12-16(30)8-10-26(18)38-2/h3-14H,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
MQDOMYXUJCPRIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2NC(=O)C5=C(C=CC(=C5)Cl)OC |
Origin of Product |
United States |
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